Lipophilicity (LogP) Benchmarking: 2-Benzyl-4,6-dichlorophenol vs. Clorofene and 4-Benzyl-2,6-dichlorophenol
2-Benzyl-4,6-dichlorophenol (target compound) exhibits a LogP of 4.70, which is substantially higher than that of its mono-chloro analog 2-Benzyl-4-chlorophenol (Clorofene, LogP 4.14–4.37) and also exceeds the positional isomer 4-Benzyl-2,6-dichlorophenol (LogP 4.54). This 0.16–0.56 LogP unit increase translates to approximately 1.4- to 3.6-fold higher octanol-water partitioning [1][2][3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.70 |
| Comparator Or Baseline | 2-Benzyl-4-chlorophenol (Clorofene): LogP = 4.14–4.37; 4-Benzyl-2,6-dichlorophenol: LogP = 4.54; 2-Benzylphenol: LogP = 2.98–3.76; 2,4-Dichlorophenol: LogP = 2.80–3.23 |
| Quantified Difference | ΔLogP = +0.33 to +0.56 vs. Clorofene; ΔLogP = +0.16 vs. 4-benzyl isomer; ΔLogP = +0.94 to +1.72 vs. non-chlorinated 2-benzylphenol; ΔLogP = +1.47 to +1.90 vs. 2,4-dichlorophenol without benzyl group |
| Conditions | Predicted/computed LogP values from authoritative chemical databases |
Why This Matters
Higher LogP directly influences membrane permeability and bioaccumulation potential, making 2-Benzyl-4,6-dichlorophenol the most lipophilic member of this comparator set and potentially more effective against lipid-rich Gram-positive bacterial membranes, but also requiring distinct formulation strategies for aqueous compatibility.
- [1] Molaid. 6-Benzyl-2,4-dichlorophenol (CAS 19578-81-5). LogP: 4.70. https://www.molaid.com/MS_140490 (accessed 2026). View Source
- [2] Human Metabolome Database. Metabocard for 2-Benzyl-4-chlorophenol (HMDB0245035). logP 4.14 (ALOGPS), 4.37 (ChemAxon). https://hmdb.ca/metabolites/HMDB0245035 (accessed 2026). View Source
- [3] SIELC. 4-Benzyl-2,6-dichlorophenol (CAS 38932-58-0). LogP: 4.54. https://www.sielc.com (accessed 2026). View Source
